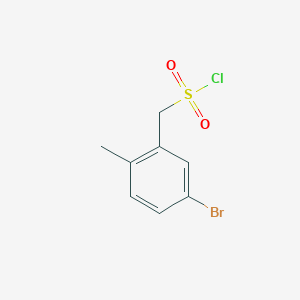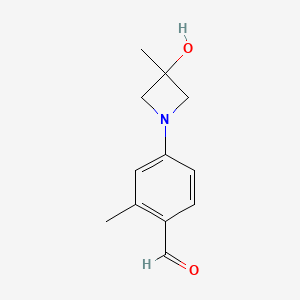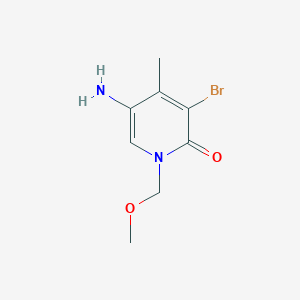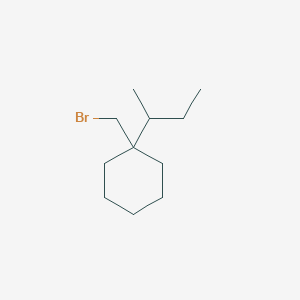
(5-Bromo-2-methylphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methylphenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C₈H₈BrClO₂S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 5-bromo-2-methylphenyl ring. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 5-bromo-2-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfones.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfones: Formed through reduction reactions.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: (5-Bromo-2-methylphenyl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of sulfonamides and sulfones .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the synthesis of potential drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in organic synthesis to introduce the methanesulfonyl group into target molecules .
Comparison with Similar Compounds
Methanesulfonyl chloride: The parent compound, which lacks the 5-bromo-2-methylphenyl group.
(4-Bromo-2-methylphenyl)methanesulfonyl chloride: A regioisomer with the bromo group at the 4-position instead of the 5-position.
(5-Bromo-2-chlorophenyl)methanesulfonyl chloride: A similar compound with a chlorine atom instead of a methyl group.
Uniqueness: (5-Bromo-2-methylphenyl)methanesulfonyl chloride is unique due to the presence of both the bromo and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8BrClO2S |
|---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
(5-bromo-2-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-2-3-8(9)4-7(6)5-13(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
LEZTYDAHOKCJQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13202695.png)



![2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)

![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)

